![molecular formula C21H24ClN3S B216437 N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide](/img/structure/B216437.png)
N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for further investigation. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide involves the reaction between 4-chloro-2-methylbenzyl chloride and cinnamylpiperazine in the presence of sodium ethoxide. The resulting product is then reacted with carbon disulfide and sodium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C21H24ClN3S |
---|---|
Molekulargewicht |
386 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H24ClN3S/c1-17-16-19(22)9-10-20(17)23-21(26)25-14-12-24(13-15-25)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15H2,1H3,(H,23,26)/b8-5+ |
InChI-Schlüssel |
IRUQXVLCCQOGKJ-VMPITWQZSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.